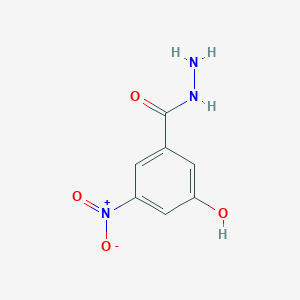

3-Hydroxy-5-nitrobenzohydrazide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7N3O4 |

|---|---|

Molecular Weight |

197.15 g/mol |

IUPAC Name |

3-hydroxy-5-nitrobenzohydrazide |

InChI |

InChI=1S/C7H7N3O4/c8-9-7(12)4-1-5(10(13)14)3-6(11)2-4/h1-3,11H,8H2,(H,9,12) |

InChI Key |

AAVRKELXDOSNIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])O)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Hydroxy 5 Nitrobenzohydrazide

Established Synthesis Routes to 3-Hydroxy-5-nitrobenzohydrazide

The construction of this compound can be approached through direct methods from its corresponding carboxylic acid or via more elaborate multi-step sequences starting from simpler aromatic precursors.

Direct Preparation Strategies

The most straightforward method for synthesizing this compound involves the reaction of a 3-hydroxy-5-nitrobenzoic acid derivative with hydrazine (B178648). Typically, the methyl or ethyl ester of 3-hydroxy-5-nitrobenzoic acid is refluxed with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol. thepharmajournal.com This nucleophilic acyl substitution reaction proceeds efficiently to yield the desired hydrazide. The starting ester is readily prepared from 3-hydroxy-5-nitrobenzoic acid by Fischer esterification. nih.gov

Table 1: Direct Synthesis of this compound

| Starting Material | Reagents | Conditions | Product |

| Methyl 3-hydroxy-5-nitrobenzoate | Hydrazine hydrate | Ethanol, Reflux | This compound |

Multi-Step Synthetic Sequences from Precursors

A logical synthetic pathway begins with 3-hydroxybenzoic acid . The electrophilic nitration of this substrate must be carefully controlled to achieve the desired 5-nitro isomer. The hydroxyl group is an ortho-, para-director. Therefore, nitration with nitric acid will yield a mixture of isomers, including 2-nitro-3-hydroxybenzoic acid, 4-nitro-3-hydroxybenzoic acid, and the desired 6-nitro-3-hydroxybenzoic acid (which is equivalent to 5-nitro-3-hydroxybenzoic acid by numbering conventions). chemicalbook.comprepchem.com Separation of these isomers can be challenging.

For instance, the nitration of 3-hydroxybenzoic acid with fuming nitric acid in nitrobenzene (B124822) has been reported to produce 3-hydroxy-4-nitrobenzoic acid. prepchem.com To favor the formation of the 5-nitro isomer, specific nitrating agents and conditions might be employed, although this can lead to mixtures. chemicalbook.com

Once the precursor 3-hydroxy-5-nitrobenzoic acid is obtained and purified, it can be converted to the final product as described in the direct preparation strategy (Section 2.1.1). biosynth.comsynchem.de

Derivatization Chemistry of this compound

The title compound possesses several reactive sites—the hydrazide moiety, the nitro group, and the phenolic hydroxyl group—allowing for a variety of chemical transformations.

Condensation Reactions with Aldehydes and Ketones for Hydrazone Formation

The most common reaction of this compound involves the condensation of its nucleophilic -NH2 group with the electrophilic carbonyl carbon of aldehydes and ketones. This reaction, typically carried out by refluxing the reactants in an alcoholic solvent, often with a catalytic amount of acid, results in the formation of a stable C=N double bond, yielding N'-substituted hydrazones. thepharmajournal.comderpharmachemica.comimpactfactor.org These hydrazone derivatives are often crystalline solids, which facilitates their purification. learncbse.in

Table 2: Examples of Hydrazone Formation from this compound

| Carbonyl Compound | Reaction Conditions | Product Structure |

| Benzaldehyde | Ethanol, Acetic acid (cat.), Reflux | |

| Acetone | Methanol, Reflux | |

| 4-Methoxybenzaldehyde | Ethanol, Reflux |

Modifications at the Hydrazide Moiety (e.g., Acylation, Alkylation)

The hydrazide functional group can undergo further modification.

Acylation: The terminal nitrogen atom of the hydrazide is nucleophilic and can react with acylating agents like acyl chlorides or anhydrides. This reaction would lead to the formation of N,N'-diacylhydrazine derivatives. For example, treatment with acetyl chloride would yield N'-acetyl-3-hydroxy-5-nitrobenzohydrazide.

Alkylation: Alkylation of benzohydrazides is more complex. It can occur at the terminal nitrogen (-NH2) using alkyl halides. The use of alcohols as alkylating agents in the presence of a manganese catalyst has been shown to be effective for the N,N-dialkylation of various benzohydrazides. rsc.org Applying such a method to this compound could potentially yield N',N'-dialkyl derivatives.

Reactions Involving the Nitro Group

The aromatic nitro group is a versatile functional group that can undergo several transformations, most notably reduction to an amine. This conversion is a key step in the synthesis of many functionalized aromatic compounds.

The reduction of the nitro group in this compound to an amino group would yield 3-Amino-5-hydroxybenzohydrazide . This transformation can be achieved using various reducing agents. rsc.orgrsc.org

Metal-Acid Systems: A classic method for nitro group reduction is the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). vedantu.comyoutube.comdoubtnut.cominfinitylearn.com This method is robust but requires a final basic workup to deprotonate the resulting anilinium ion.

Catalytic Hydrogenation: A cleaner and often more selective method is catalytic hydrogenation. This involves reacting the nitro compound with hydrogen gas (H2) over a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. acs.orgnih.gov This method often proceeds under milder conditions and produces water as the only byproduct. Specialized catalysts, such as sulfided platinum, can be used to achieve high chemoselectivity, preventing the reduction of other sensitive groups. nih.gov

Table 3: Common Reagents for Nitro Group Reduction

| Reagent System | Conditions | Description |

| Sn / conc. HCl | Heating under reflux | A standard, high-yielding method for reducing aromatic nitro groups. youtube.com |

| Fe / HCl | Heating in aqueous solution | A more economical alternative to tin. |

| H₂ / Pd-C | Room temp. or gentle heating, pressure | A clean and efficient catalytic method with high selectivity. acs.org |

| NaBH₄ / Catalyst | Varies with catalyst | Sodium borohydride (B1222165) can reduce nitro groups in the presence of specific catalysts. rsc.org |

Functionalization of the Hydroxyl Group

The phenolic hydroxyl group in this compound represents a key site for chemical modification, allowing for the synthesis of a variety of derivatives. The two primary modes of functionalization for this group are etherification and esterification.

Etherification: The conversion of the hydroxyl group to an ether is a common strategy to modify the properties of phenolic compounds. A widely used method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, resulting in the formation of an ether. The reactivity of the alkyl halide and the choice of base are critical for the success of this reaction.

Esterification: The hydroxyl group can also be transformed into an ester through reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The direct esterification with a carboxylic acid, known as Fischer-Speier esterification, is typically catalyzed by a strong acid. Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides can proceed under milder conditions, often in the presence of a base to neutralize the acidic byproduct. A process for the esterification of hydroxybenzoic acids has been described, which involves reacting the acid with a halogenated derivative of an aliphatic, cycloaliphatic, or arylaliphatic hydrocarbon in a homogeneous liquid phase in the presence of a nonquaternizable tertiary amine. google.com This method could potentially be adapted for the esterification of the hydroxyl group in this compound.

A variety of ester derivatives of other secondary metabolite compounds have been synthesized to enhance their biological activities. medcraveonline.com For instance, quercetin (B1663063) has been reacted with various acid anhydrides in the presence of pyridine (B92270) as a catalyst to yield its pentasubstituted ester derivatives. medcraveonline.com Similarly, resveratrol (B1683913) has been esterified through both chemical and enzymatic reactions to produce a range of ester derivatives. medcraveonline.com These examples highlight the potential for creating a diverse library of this compound esters.

Table 1: Potential Functionalization Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Etherification | Alkyl halide, Base | Ether |

| Esterification | Carboxylic acid, Acid catalyst | Ester |

| Esterification | Acid chloride/anhydride, Base | Ester |

Reaction Mechanism Analysis of Key Transformations

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

The mechanism of etherification of the hydroxyl group, particularly through the Williamson ether synthesis, proceeds via a two-step process. In the first step, a base abstracts the acidic proton of the phenolic hydroxyl group, forming a resonance-stabilized phenoxide ion. The negative charge is delocalized over the benzene (B151609) ring, which can influence the nucleophilicity of the oxygen atom. In the second step, the phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide in an SN2 reaction, leading to the formation of the ether and a halide salt as a byproduct.

The mechanism of esterification can vary depending on the reagents used. In the case of Fischer-Speier esterification with a carboxylic acid, the reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic hydroxyl group of the this compound. A series of proton transfer steps follows, leading to the elimination of a water molecule and the formation of the ester.

When using an acid chloride or anhydride, the mechanism is typically a nucleophilic acyl substitution. The lone pair of electrons on the phenolic oxygen attacks the highly electrophilic carbonyl carbon of the acylating agent. In the case of an acid chloride, a chloride ion is expelled as a leaving group. For an anhydride, a carboxylate ion is the leaving group. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine, which not only catalyzes the reaction but also neutralizes the liberated acid (e.g., HCl or a carboxylic acid).

A kinetic and mechanistic study of the reaction of m-nitrobenzhydrazide with acetic acid revealed a complex degradation pathway, suggesting that the hydrazide moiety itself can undergo various transformations. nih.gov The major degradation products were identified as N,N'-bis(m-nitrobenzoyl)hydrazine, N-acetyl-N'-m-nitrobenzoylhydrazine, diacetylhydrazine, and hydrazine. nih.gov This indicates that while the hydroxyl group is a primary site for targeted functionalization, the reactivity of the hydrazide group must also be considered, especially under acidic or basic conditions.

Furthermore, kinetic studies on the reactions of 2-nitrothiazoles with nucleophiles have shown that the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions. rsc.org While this is less likely for the nitro group on the benzene ring of this compound under typical functionalization conditions for the hydroxyl group, it is a potential reaction pathway under more forcing conditions.

Catalytic Approaches in this compound Synthesis and Functionalization

Catalysis plays a significant role in both the synthesis of this compound and its subsequent functionalization.

Synthesis: The synthesis of benzohydrazides often involves the reaction of a corresponding ester with hydrazine hydrate. While this reaction can sometimes proceed without a catalyst, it can be accelerated by the use of acid or base catalysts. More relevant to a precursor of the target molecule, a method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) involves the reaction of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (B64345) with a reagent containing zinc chloride, water, and hydrogen chloride. google.com In this process, zinc chloride acts as a Lewis acid to facilitate the dealkylation of the ethoxy group. google.com This highlights the potential for Lewis acid catalysis in the synthesis of precursors to this compound.

Functionalization of the Hydroxyl Group: As mentioned earlier, the esterification of the hydroxyl group can be catalyzed by strong acids in the Fischer-Speier method. For the esterification of hydroxybenzoic acids, a nonquaternizable tertiary amine can be used as a catalyst when reacting with a halocarbon. google.com

Functionalization of the Hydrazide Group: While the focus of this article is on the hydroxyl group, it is worth noting that the hydrazide moiety is also amenable to catalytic transformations. For instance, the condensation reaction of benzohydrazides with aldehydes to form N'-benzylidene benzohydrazides (Schiff bases) is often catalyzed by a small amount of acid, such as hydrochloric acid or acetic acid. derpharmachemica.comoatext.com In some cases, morpholine (B109124) has been used as a catalyst for the reaction of a dinitrobenzylidene cyanoacetohydrazide with various aromatic aldehydes. oatext.com

The field of dual catalysis, which merges metal-catalyzed C-H functionalization and visible-light photocatalysis, has also emerged as a powerful tool in organic synthesis. beilstein-journals.org While not yet reported for this compound, these advanced catalytic methods could potentially be applied to achieve novel functionalizations of this molecule in the future.

Table 2: Catalytic Approaches in the Chemistry of this compound and its Precursors

| Reaction | Catalyst Type | Example Catalyst |

|---|---|---|

| Precursor Synthesis (Dealkylation) | Lewis Acid | Zinc Chloride google.com |

| Hydroxyl Group Esterification | Brønsted Acid | Sulfuric Acid |

| Hydroxyl Group Esterification | Tertiary Amine | Nonquaternizable tertiary amine google.com |

| Hydrazide Condensation | Brønsted Acid | Hydrochloric Acid derpharmachemica.com, Acetic Acid oatext.com |

| Hydrazide Condensation | Organic Base | Morpholine oatext.com |

Coordination Chemistry and Metal Complexes of 3 Hydroxy 5 Nitrobenzohydrazide

Ligand Design Principles for 3-Hydroxy-5-nitrobenzohydrazide

This compound is an aromatic hydrazide derivative. Its utility as a ligand in coordination chemistry stems from the presence of multiple donor atoms: the phenolic oxygen, the amide oxygen, the terminal amino group of the hydrazide moiety, and the nitro group. This poly-dentate character allows it to form stable chelate rings with metal ions.

The design of this ligand incorporates several key features:

Hard and Soft Acid-Base Principles: The oxygen donors (phenolic and carbonyl) are hard bases, favoring coordination with hard acids like transition metal ions in higher oxidation states and main group metals. The nitrogen atoms of the hydrazide group are softer bases, enabling interaction with softer metal ions.

Chelation Effect: The spatial arrangement of the hydroxyl, carbonyl, and amino groups allows for the formation of stable five- or six-membered chelate rings upon coordination to a metal center. This chelation enhances the thermodynamic stability of the resulting metal complexes.

Steric Factors: The planar nature of the benzene (B151609) ring and the flexibility of the hydrazide chain influence the geometry of the resulting metal complexes.

Hydrazone derivatives, a class to which this compound belongs, have been extensively studied for their diverse biological activities and coordination abilities. researchgate.net The presence of both a hydroxyl and a nitro group on the benzohydrazide (B10538) structure provides a rich platform for creating complexes with varied properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with gentle heating. rdd.edu.iq Characterization of these complexes relies on a suite of spectroscopic and analytical techniques to determine their structure and properties.

Common characterization techniques include:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=O, N-H, and O-H groups upon complexation. nih.gov

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complexes. nih.gov

Elemental Analysis: To confirm the stoichiometry of the metal-ligand complex. mdpi.com

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state. nih.govresearchgate.net

Transition Metal Complexes

This compound readily forms complexes with a variety of transition metals, including but not limited to manganese, iron, cobalt, nickel, copper, and zinc. mdpi.comresearchgate.net These complexes often exhibit interesting magnetic and electronic properties arising from the partially filled d-orbitals of the metal ions. nih.gov

The ligand can coordinate to the metal center in different modes, acting as a bidentate or tridentate ligand. For instance, it can coordinate through the phenolic oxygen and the carbonyl oxygen, or through the phenolic oxygen, carbonyl oxygen, and the amino nitrogen. The specific coordination mode often depends on the metal ion, the reaction conditions, and the presence of other co-ligands. researchgate.net In many cases, these complexes adopt octahedral or distorted octahedral geometries. nih.gov

| Metal Ion | Potential Coordination Modes | Reference |

| Mn(II) | Bidentate (phenolic O, carbonyl O) | mdpi.com |

| Fe(III) | Tridentate (phenolic O, carbonyl O, amino N) | nih.gov |

| Co(II) | Bidentate (phenolic O, carbonyl O) | mdpi.com |

| Ni(II) | Bidentate (phenolic O, carbonyl O) | mdpi.com |

| Cu(II) | Bidentate (phenolic O, carbonyl O) | mdpi.com |

| Zn(II) | Bidentate (phenolic O, carbonyl O) | researchgate.net |

Main Group Metal Complexes

While less common than transition metal complexes, this compound can also form complexes with main group metals. The coordination in these complexes is primarily driven by the electrostatic interaction between the metal ion and the hard oxygen donor atoms of the ligand. The geometry of these complexes is often dictated by the size and charge of the metal ion. For example, lanthanide(III) and cerium(III) salts have been used in reactions involving similar Schiff base ligands, leading to the formation of related compounds. researchgate.net

Crystal Engineering and Supramolecular Assemblies of Complexes

The presence of hydrogen bond donors (O-H, N-H) and acceptors (O=C, O-N-O) in the metal complexes of this compound makes them excellent candidates for crystal engineering. nih.gov Intermolecular hydrogen bonds can link individual complex units into one-, two-, or three-dimensional supramolecular architectures. nih.gov

Furthermore, π-π stacking interactions between the aromatic rings of the ligands in adjacent complex molecules can also play a significant role in stabilizing the crystal lattice. nih.gov The interplay of these non-covalent interactions allows for the rational design of crystal structures with specific topologies and properties. The study of these interactions is crucial for understanding the solid-state behavior of these materials.

Electronic and Geometric Structure of Coordination Compounds

The electronic structure of the coordination compounds of this compound is a key determinant of their properties. The coordination of the ligand to a metal ion leads to the formation of a new set of molecular orbitals. The energy and composition of these orbitals can be probed by spectroscopic techniques and computational methods.

Chelation Behavior and Stability Constants in Solution

The chelation of metal ions by this compound in solution is an equilibrium process characterized by stability constants. These constants provide a quantitative measure of the thermodynamic stability of the metal complexes. The determination of stability constants is often carried out using techniques such as potentiometric titration and spectrophotometry. nih.gov

The stability of the complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electronic configuration), the pH of the solution, and the solvent. Generally, for a given ligand, the stability of the complexes follows the Irving-Williams series for divalent transition metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The study of solution speciation is important for understanding the behavior of these complexes in biological and environmental systems. nih.gov

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy is a fundamental tool for identifying the functional groups within a molecule. The analysis of Fourier-Transform Infrared (FT-IR) and Raman spectra allows for the characterization of specific bond vibrations. For 3-Hydroxy-5-nitrobenzohydrazide, the key functional groups are the hydrazide (-CONHNH₂), the hydroxyl (-OH), and the nitro (-NO₂) groups attached to the aromatic ring.

Based on spectra of analogous compounds like 3-nitrobenzohydrazide and other substituted phenols, the following vibrational assignments can be predicted. nih.govnist.gov The FT-IR spectrum of 3-nitrobenzohydrazide shows characteristic peaks for the hydrazide and nitro moieties. nist.gov The N-H stretching vibrations of the -NHNH₂ group are expected to appear as multiple bands in the 3200-3400 cm⁻¹ region. The carbonyl (C=O) stretching of the hydrazide, often referred to as the Amide I band, is a strong absorption typically found around 1660 cm⁻¹. The N-H bending (Amide II) and C-N stretching vibrations are expected in the 1620-1630 cm⁻¹ and 1300-1350 cm⁻¹ regions, respectively.

The nitro group (-NO₂) introduces strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations are typically observed near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The presence of the phenolic hydroxyl (-OH) group would introduce a broad O-H stretching band in the high-frequency region (3200-3600 cm⁻¹) and a C-O stretching vibration around 1200-1250 cm⁻¹. Aromatic C-H stretching is anticipated just above 3000 cm⁻¹.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 | Broad, Medium-Strong |

| Hydrazide (-NHNH₂) | N-H stretch | 3200 - 3400 | Medium, Sharp (multiple bands) |

| N-H bend (Amide II) | 1620 - 1630 | Medium | |

| Carbonyl (C=O) | C=O stretch (Amide I) | ~1660 | Strong |

| Nitro (-NO₂) | Asymmetric NO₂ stretch | ~1530 | Strong |

| Symmetric NO₂ stretch | ~1350 | Strong | |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Weak-Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the hydrazide and hydroxyl groups. The aromatic region would display signals for the three protons on the substituted ring. Due to the substitution pattern (at positions 1, 3, and 5), we would expect to see three distinct aromatic signals, likely appearing as two doublets and one triplet, or variations thereof depending on the coupling constants. Based on data for 3-hydroxy-5-nitrobenzoic acid, the proton at C2 (between the hydrazide and hydroxyl groups) would be the most deshielded, followed by the proton at C6, and finally the proton at C4. nih.gov The chemical shifts for the labile protons (-OH, -NH, -NH₂) can vary depending on the solvent and concentration, but are expected as broad singlets. The -NH proton is typically the most deshielded of the hydrazide group.

¹³C NMR: The carbon NMR spectrum should reveal seven unique carbon signals. The carbonyl carbon of the hydrazide group is expected to be the most downfield signal, typically in the 165-170 ppm range. The aromatic carbons will show a range of chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. The carbon attached to the nitro group (C5) and the carbon attached to the hydroxyl group (C3) would be significantly shifted. The carbon attached to the hydrazide group (C1) would also be clearly identifiable. Spectral data from 3-nitrobenzohydrazide can be used as a reference for the hydrazide and nitro-substituted ring system. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1-C=O | - | ~165-170 |

| C1 | - | ~135-140 |

| C2-H | ~8.0-8.2 | ~115-120 |

| C3-OH | - | ~155-160 |

| C4-H | ~7.5-7.7 | ~110-115 |

| C5-NO₂ | - | ~148-152 |

| C6-H | ~8.3-8.5 | ~125-130 |

| -OH | Variable (broad s) | - |

| -NH | Variable (broad s) | - |

| -NH₂ | Variable (broad s) | - |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. The molecular formula of this compound is C₇H₇N₃O₄, corresponding to a molecular weight of 197.15 g/mol .

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z 197. The fragmentation would likely proceed through several characteristic pathways observed for related nitro-aromatic and benzohydrazide (B10538) compounds. The mass spectrum of 3-nitrobenzohydrazide, for instance, shows major fragments at m/z 150, corresponding to the loss of the amino group (•NH₂), and a prominent peak at m/z 104, which represents the benzoyl cation fragment resulting from the cleavage of the C-N and N-N bonds. nih.gov

For this compound, similar fragmentation is expected. Key fragmentation pathways would include:

Loss of the amino group (-NH₂) to give a fragment at m/z 181.

Loss of the entire hydrazino group (-NHNH₂) to give the 3-hydroxy-5-nitrobenzoyl cation at m/z 166.

Loss of the nitro group (-NO₂) to give a fragment at m/z 151.

Cleavage of the C-N bond to form the 3-hydroxy-5-nitrophenyl cation at m/z 139.

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment Ion | Origin |

|---|---|---|

| 197 | [C₇H₇N₃O₄]⁺ | Molecular Ion (M⁺) |

| 181 | [M - NH₂]⁺ | Loss of amino group |

| 166 | [M - NHNH₂]⁺ | Loss of hydrazino group |

| 151 | [M - NO₂]⁺ | Loss of nitro group |

| 139 | [HOC₆H₃NO₂]⁺ | 3-hydroxy-5-nitrophenyl cation |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily n→π* and π→π* transitions associated with chromophores. The this compound molecule contains several chromophores: the nitro-substituted benzene (B151609) ring and the carbonyl group of the hydrazide.

The spectra of nitrobenzaldehydes, which are structurally similar, show characteristic absorption bands. uni-muenchen.dersc.org Typically, a weak band corresponding to the n→π* transition of the nitro and carbonyl groups appears at longer wavelengths (around 350 nm). rsc.org More intense bands at shorter wavelengths are due to π→π* transitions. For nitroaromatic systems, a strong absorption is often seen around 250 nm, which can be ascribed to π→π* excitations involving the nitro group and the benzene ring. rsc.org The hydroxyl and hydrazide groups act as auxochromes, which can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase their intensity. Therefore, this compound is expected to absorb significantly in the UV region, with distinct peaks corresponding to its electronic structure. Data for 4-nitrobenzohydrazide (B182513) shows UV absorption, confirming these general features for the nitrobenzohydrazide family. nih.gov

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Benzohydrazide derivatives are known to form extensive and robust hydrogen-bonding networks, which dictate their crystal packing. iucr.org The presence of multiple hydrogen bond donors (-OH, -NH, -NH₂) and acceptors (C=O, -NO₂, -OH) in this compound makes it an ideal candidate for forming complex supramolecular structures.

It is anticipated that strong intermolecular N-H···O hydrogen bonds would form between the hydrazide's N-H group and the carbonyl oxygen of an adjacent molecule, often leading to the formation of centrosymmetric dimers or one-dimensional chains. iucr.orgnih.gov Furthermore, the phenolic -OH group and the terminal -NH₂ group would participate in additional hydrogen bonds, potentially with the nitro group oxygens or other carbonyl/hydroxyl groups, creating a stable three-dimensional network. Intramolecular hydrogen bonds, for instance between the ortho hydroxyl group and the hydrazide moiety, are also possible and have been observed in similar structures. nih.gov

The planarity of the molecule is a key structural feature. The analysis of dihedral angles reveals the torsion or twist between the plane of the aromatic ring and the plane of the hydrazide substituent (-CONHNH₂). In many crystal structures of substituted benzohydrazides, the molecule is not perfectly planar. nih.govresearchgate.net The dihedral angle between the benzene ring and the C-C(=O)-N plane can vary, influenced by steric hindrance and crystal packing forces. For example, in some N'-benzylidene-benzohydrazide derivatives, this twist has been observed to be around 15.46°, while in others it is nearly coplanar. nih.gov A similar deviation from planarity would be expected for this compound, impacting the degree of electronic conjugation across the molecule.

Advanced Spectroscopic Techniques for Material Interfaces

The investigation of the behavior of this compound at material interfaces is crucial for understanding its potential applications in areas such as surface modification, sensor technology, and molecular electronics. Advanced spectroscopic techniques provide the necessary sensitivity to probe the elemental composition, chemical states, and vibrational properties of this compound when adsorbed onto or interacting with a surface. However, a comprehensive review of scientific literature reveals a notable absence of specific experimental data for this compound using techniques such as X-ray Photoelectron Spectroscopy (XPS), Auger Electron Spectroscopy (AES), and Surface-Enhanced Raman Spectroscopy (SERS) for interfacial analysis.

While direct experimental data for this compound is not publicly available, the principles of these spectroscopic methods allow for a projection of the expected analytical outcomes. Such studies would be invaluable in elucidating the molecule's orientation, binding mechanisms, and chemical transformations at various interfaces.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS analysis of a thin film or a monolayer on a substrate would be expected to provide detailed information about the core level binding energies of its constituent elements: carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s).

The high-resolution N 1s spectrum would be of particular interest. It is anticipated to show distinct peaks corresponding to the different chemical environments of the nitrogen atoms: one for the nitro group (-NO₂) and another for the hydrazide moiety (-C(=O)NHNH₂). The binding energy for the nitrogen in the nitro group would be expected at a higher value (around 405-407 eV) due to its oxidized state, while the hydrazide nitrogens would appear at lower binding energies. Analysis of these peaks could reveal interactions with a substrate, such as coordination or hydrogen bonding.

Similarly, the O 1s spectrum would be expected to resolve the oxygen atoms in the hydroxyl (-OH), nitro (-NO₂), and carbonyl (C=O) groups. Shifts in these binding energies upon adsorption on a surface could indicate which of these functional groups are involved in the interfacial bonding.

Auger Electron Spectroscopy (AES)

AES is another surface-sensitive technique used for determining the elemental composition of surfaces and, in conjunction with ion sputtering, for depth profiling. AES is particularly sensitive to lighter elements. An AES analysis of a surface functionalized with this compound would complement XPS data by providing high spatial resolution elemental maps. acs.org

The Auger transitions for carbon, nitrogen, and oxygen would be the primary focus. While quantitative analysis of nitrogen can be challenging due to various factors, the presence and distribution of nitrogen across a surface can be effectively mapped. researchgate.net For an organic layer containing nitrogen, the technique can provide insights into the uniformity and thickness of the film. acs.orgacs.org In the context of this compound, AES could be employed to study the homogeneity of self-assembled monolayers or to investigate the diffusion of the molecule into a substrate.

Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a powerful technique that provides significantly enhanced Raman signals from molecules adsorbed on or near nanostructured metal surfaces, allowing for the detection of even single molecules. A SERS study of this compound would offer detailed information about its vibrational modes and, by extension, its orientation and interaction with the enhancing substrate.

Key vibrational bands expected in the SERS spectrum would include the symmetric and asymmetric stretching modes of the nitro group (typically around 1350 cm⁻¹ and 1530 cm⁻¹, respectively), the carbonyl stretch of the hydrazide (around 1650 cm⁻¹), and various aromatic ring vibrations. The enhancement and shifts of these bands would depend on the molecule's proximity and orientation relative to the surface. For instance, a strong enhancement of the nitro group vibrations might suggest an orientation where this group is close to the metal surface. This technique would be particularly useful for studying the adsorption and potential chemical reactions of this compound at interfaces in aqueous environments.

Crystallographic Data

A search of the Cambridge Structural Database (CSD) and other crystallographic resources did not yield a crystal structure for the parent compound, this compound. However, crystallographic data for a closely related compound, 3-nitrobenzohydrazide, is available (CCDC Number: 167509). nih.gov The analysis of such related structures provides valuable insight into the likely conformation, bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) that would be present in this compound. The presence of the additional hydroxyl group in the target compound would be expected to introduce further possibilities for hydrogen bonding, potentially leading to a more complex and stable crystal lattice.

The following table summarizes the type of data that would be obtained from advanced spectroscopic and crystallographic analyses of this compound, though it is important to reiterate that specific experimental values for this compound are not currently found in the reviewed literature.

| Technique | Expected Information | Potential Insights into Interfacial Behavior |

| XPS | Core level binding energies (C 1s, N 1s, O 1s) | Determination of elemental composition and chemical states of functional groups (-NO₂, -OH, -CONHNH₂) at the interface. Identification of functional groups involved in surface binding through chemical shifts. |

| AES | Elemental mapping and depth profiling | Analysis of surface coverage, film uniformity, and elemental distribution with high spatial resolution. Investigation of interfacial diffusion. |

| SERS | Vibrational modes (e.g., ν(NO₂), ν(C=O), ring modes) | Information on molecular orientation and adsorption geometry on plasmonically active surfaces. Detection of chemical transformations or interactions at the interface. |

| X-ray Crystallography | Unit cell dimensions, space group, bond lengths/angles | Understanding of the intrinsic molecular conformation and packing in the solid state, which influences monolayer formation and interfacial structure. |

Computational Chemistry and Theoretical Modeling of 3 Hydroxy 5 Nitrobenzohydrazide

Density Functional Theory (DFT) Calculations for Molecular Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-hydroxy-5-nitrobenzohydrazide, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are utilized to determine the most stable molecular geometry by finding the minimum energy conformation. These calculations provide optimized bond lengths and angles, which can be compared with experimental data if available, though it's important to note that theoretical calculations are typically performed for a molecule in the gas phase, while experimental data might be from the solid phase, leading to minor variations. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.comlibretexts.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a more reactive molecule. For derivatives of benzohydrazide (B10538), these calculations help in understanding their electronic properties and reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), are calculated from the HOMO and LUMO energies to further quantify the reactivity of the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It transforms the complex molecular wave function into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. wikipedia.orguni-muenchen.de This analysis is particularly useful for understanding charge delocalization and intramolecular interactions that contribute to molecular stability.

In the context of this compound, NBO analysis can reveal hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied Lewis-type NBOs (donor) to unoccupied non-Lewis-type NBOs (acceptor). wikipedia.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). For instance, interactions between lone pairs on oxygen or nitrogen atoms and antibonding orbitals of adjacent bonds can be identified, providing insight into the electronic stability of different conformers.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It maps the electrostatic potential onto the electron density surface. Different colors on the MEP map represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. researchgate.netnih.gov Blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. researchgate.netnih.gov Green regions signify neutral or near-zero potential. nih.gov For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, and the carbonyl oxygen, making them sites for electrophilic attack. Positive potentials would be expected around the hydrogen atoms, particularly the amide and hydroxyl protons.

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnih.gov These calculations provide valuable information about the chemical environment of each nucleus in the molecule.

IR Spectroscopy: The vibrational frequencies (IR and Raman) are calculated to predict the infrared spectrum. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the computational method, allowing for a better comparison with experimental IR spectra. nih.gov This helps in the assignment of vibrational modes to specific functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). nih.govnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed in the experimental spectrum.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tubitak.gov.tr In the context of drug discovery, it is used to predict how a small molecule, such as this compound or its derivatives, binds to the active site of a target protein or receptor. tubitak.gov.tr These studies are crucial for understanding the potential biological activity of the compound. The results of docking studies are often expressed as a binding energy or a docking score, which indicates the strength of the interaction. A lower binding energy generally suggests a more stable complex and potentially higher biological activity. For benzohydrazone derivatives, molecular docking has been used to explore their potential as inhibitors of various enzymes. tubitak.gov.tr

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions with the surrounding environment, such as a solvent. For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable and frequently occurring conformations in solution. This is important because the biological activity of a molecule can be highly dependent on its conformation. Furthermore, MD simulations can explicitly model the effects of solvation, providing a more realistic representation of the molecule's behavior in a biological environment compared to gas-phase calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling (In Silico)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. ej-chem.org While specific QSAR studies exclusively focused on this compound are not extensively documented, the principles of QSAR can be applied to understand its potential biological activities by examining studies on analogous benzohydrazide derivatives. These studies provide a framework for predicting the activity of new compounds, including this compound, and for designing more potent molecules. rsc.org

QSAR models are built by correlating molecular descriptors with experimentally determined biological activity. ej-chem.org These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties.

Commonly Used Molecular Descriptors in QSAR Studies of Benzohydrazide Analogs:

| Descriptor Type | Examples | Description |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Describes the electronic aspects of the molecule, which are crucial for electrostatic interactions with biological targets. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Relates to the size and shape of the molecule, influencing how it fits into a receptor's binding site. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Numerical descriptors of molecular topology, reflecting the branching and connectivity of atoms. |

| Hydrophobic | LogP | Quantifies the lipophilicity of the molecule, which affects its ability to cross cell membranes. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Indicates the potential for forming hydrogen bonds, a key interaction in ligand-receptor binding. |

Research on various hydrazone derivatives has demonstrated the utility of QSAR in understanding their biological activities, such as antimicrobial and anticancer effects. ej-chem.orgrsc.org For instance, 3D-QSAR studies on p-hydroxybenzohydrazide derivatives have been conducted to elucidate their antimicrobial properties. derpharmachemica.comresearchgate.netchalcogen.ro These studies generate 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity would enhance or diminish biological activity.

A typical QSAR study involves several key steps:

Data Set Selection: A series of compounds with known biological activities is selected. For a hypothetical study of this compound, this would include a range of substituted benzohydrazides.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity. chemrevlett.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

For example, a 3D-QSAR study on p-hydroxybenzohydrazide derivatives as antihypertensive agents yielded a statistically significant model with good predictive power (r² = 0.98, q² = 0.74). nih.gov The resulting contour maps provided insights into the structure-activity relationship, guiding the design of more potent compounds. nih.gov Similarly, a 3D-QSAR study on a series of dihydro-1,3,5-triazine derivatives as DHFR inhibitors produced a reliable model that could guide the design of novel compounds. nih.gov

The statistical quality of a QSAR model is assessed by several parameters:

Key Statistical Parameters in QSAR Model Validation:

| Parameter | Symbol | Description | Good Value |

| Correlation Coefficient | r² | Indicates the proportion of variance in the biological activity that is explained by the model. | > 0.6 |

| Cross-validated Correlation Coefficient | q² | A measure of the model's internal predictive ability, determined by "leave-one-out" or "leave-many-out" cross-validation. | > 0.5 |

| Predicted Correlation Coefficient | pred_r² | Measures the model's ability to predict the activity of an external set of compounds not used in model development. | > 0.5 |

| F-test value | F | A statistical test of the model's overall significance. | High values indicate significance. |

| Standard Error of Estimate | SEE | Represents the standard deviation of the residuals, indicating the model's precision. | Low values are desirable. |

By applying these QSAR methodologies, one could construct a predictive model for the biological activity of this compound and its derivatives. The presence of the hydroxyl (-OH), nitro (-NO2), and hydrazide (-CONHNH2) groups would be encoded by various descriptors. For example, the nitro group's strong electron-withdrawing nature would significantly influence electronic descriptors, while the hydroxyl and hydrazide groups would be key contributors to hydrogen bonding descriptors. Analyzing the coefficients of these descriptors in a resulting QSAR equation would reveal their relative importance for a specific biological activity, thereby guiding future chemical modifications to optimize potency.

Mechanistic Investigations of Biological Activities in Vitro Focus

In Vitro Antimicrobial Activity Mechanisms

Hydrazone derivatives, particularly those incorporating a nitro group, have demonstrated a broad spectrum of antimicrobial activities. The functional group and its position on the aromatic ring are critical in determining the potency and selectivity of these compounds.

Antibacterial Action against Gram-Positive and Gram-Negative Strains

The antibacterial efficacy of benzohydrazide (B10538) and hydrazone derivatives is influenced by their structural characteristics. Studies on various substituted hydrazones have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain nicotinic acid hydrazide derivatives with a nitro group substitution were found to be active anti-inflammatory agents, which often correlates with antimicrobial potential. nih.gov

In some cases, the presence of a nitro group has been found to decrease antibacterial activity, while electron-donating groups enhance it. Conversely, other studies on steroidal hydrazones indicated that the presence of a 3-nitrobenzohydrazide moiety was beneficial for antibacterial activity, particularly against Bacillus cereus.

Research on oxazolidinones, another class of antibacterial agents, has shown that derivatives can exhibit potent activity against Gram-positive, Gram-negative, and even linezolid-resistant pathogens. nih.gov This highlights the potential for developing broad-spectrum antibacterial agents from hydrazide-based scaffolds.

Table 1: In Vitro Antibacterial Activity of Selected Hydrazone Derivatives

| Compound Type | Bacterial Strain | Activity Metric | Result |

|---|---|---|---|

| Thiazolyl Hydrazone Derivatives | Candida utilis | MIC | 250 µg/mL |

| Benzohydrazide Derivatives | Mycobacterium tuberculosis H37Rv | Growth Inhibition | >99% |

| Oxazolidinone Derivatives | Linezolid-Resistant Pathogens | Potent Activity | Exhibited potent in vitro activity |

Note: This table is a representation of data found in the literature for related compounds and not for 3-Hydroxy-5-nitrobenzohydrazide directly.

Antifungal Efficacy

The antifungal properties of hydrazone derivatives have been evaluated against various pathogenic fungi. Thiazolyl hydrazone derivatives, for example, have been synthesized and tested for their anticandidal activity. mdpi.com Among a series of these compounds, those with a 5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl moiety were most effective against Candida utilis, although their Minimum Inhibitory Concentration (MIC) was significantly higher than the standard drug, fluconazole. mdpi.com

Other studies have shown that certain derivatives exhibit remarkable inhibition of mycelial growth against fungi like Aspergillus niger and Aspergillus flavus. mdpi.com The lipophilicity of the compounds and specific substitutions on the aromatic ring, such as a methoxy (B1213986) group, have been shown to enhance antifungal activity, likely by facilitating penetration into the fungal cell. nih.gov

Antimycobacterial Mechanisms

Nitro-containing compounds are particularly significant in the development of antimycobacterial agents. nih.gov Many of these, including dinitrobenzamides and nitrofurans, are prodrugs that require reductive activation by mycobacterial-specific enzymes, such as the deazaflavin-dependent nitroreductase (Ddn). nih.govnih.gov This activation step is crucial for their mechanism of action, which often involves the inhibition of essential cellular processes like cell wall biogenesis. nih.gov

A key target for some nitro-containing compounds is the decaprenyl-phosphoryl-ribose 2′-epimerase 1 (DprE1), an enzyme vital for the synthesis of the mycobacterial cell wall. nih.gov The potency of these compounds can be influenced by the presence of other F420-dependent reductases, which can also contribute to their activation. nih.gov Research has demonstrated that certain nitro-containing compounds are effective against both replicating and non-replicating Mycobacterium tuberculosis in vitro. nih.govnih.gov

In Vitro Anti-inflammatory Mechanisms (e.g., Modulation of Inflammatory Mediators like NF-κB, iNOS)

Hydrazones have been investigated for their potential to modulate inflammatory pathways. nih.gov The anti-inflammatory action of these compounds is often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

In silico studies have suggested that p-nitrophenyl hydrazones can act as multi-target inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the biosynthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes. researchgate.net Molecular docking studies have shown that these compounds can bind to the active sites of these enzymes, with some forming key hydrogen bond interactions with residues like Ser516 in COX-2. researchgate.net Furthermore, some furoxanyl (B1587844) N-acylhydrazones have been shown to decrease the activation of NF-κB, a critical transcription factor that regulates the expression of many pro-inflammatory genes. nih.gov Studies on 1-nitro-2-phenylethane suggest that its anti-inflammatory activity may stem from its ability to interfere with the synthesis and/or release of inflammatory mediators. epa.gov

In Vitro Anticancer Activity Mechanisms (e.g., Apoptosis Induction, Cell Cycle Modulation)

The anticancer potential of benzohydrazide and hydrazone derivatives has been explored in various cancer cell lines. A series of novel benzohydrazide derivatives containing dihydropyrazoles were synthesized and evaluated as potential epidermal growth factor receptor (EGFR) kinase inhibitors. nih.gov One compound from this series demonstrated potent antiproliferative activity against A549, MCF-7, HeLa, and HepG2 cancer cell lines, with a significant inhibitory effect on EGFR. nih.gov

Nitro-substituted thiazolyl hydrazone derivatives have also been assessed for their cytotoxic effects. mdpi.com In addition to their antifungal properties, these compounds have been screened against cancer cell lines such as MCF-7 (breast cancer). mdpi.com Similarly, N-alkyl-nitroimidazole compounds have shown cytotoxic activity against breast and lung cancer cell lines. openmedicinalchemistryjournal.com The mechanism of action for some of these compounds is thought to involve the inhibition of key proteins in cancer cell proliferation, such as heme oxygenase or cRAF-kinase. openmedicinalchemistryjournal.com Furthermore, some aminobenzylnaphthols, which share structural similarities, have been shown to induce apoptosis in pancreatic and colorectal cancer cell lines. nih.gov

Enzyme Inhibition Studies (In Vitro)

Benzohydrazide derivatives have been identified as potent inhibitors of various enzymes. A study on a series of benzohydrazide derivatives demonstrated significant in vitro inhibitory activity against urease, an enzyme implicated in pathologies associated with Helicobacter pylori infections. nih.govresearchgate.net The most active compounds in this series exhibited IC50 values in the sub-micromolar range, far exceeding the potency of the standard inhibitor, thiourea. nih.govresearchgate.net Kinetic studies revealed that these compounds can inhibit the enzyme through both competitive and noncompetitive modes. nih.gov The structure-activity relationship analysis indicated that the type and position of substituents on the aromatic rings are crucial for the inhibitory potency. nih.govresearchgate.net

Cholinesterase (AChE and BuChE) Inhibition

In the search for new therapeutic agents for neurodegenerative disorders like Alzheimer's disease, the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key strategy. windows.netnih.gov Benzohydrazide derivatives have emerged as a promising class of cholinesterase inhibitors. nih.govmdpi.com

Studies on various N-substituted 2-(substituted benzoyl)hydrazine-1-carboxamides have demonstrated their potential as dual inhibitors of both AChE and BuChE. researchgate.net For instance, a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides showed dual inhibition of both enzymes. mdpi.com While specific IC50 values for this compound are not extensively documented in the reviewed literature, the activity of related benzohydrazide analogs provides significant insights. For example, N-tridecyl derivatives of 4-bromo- and 4-nitrobenzohydrazide (B182513) were found to be more potent inhibitors of BuChE than AChE. nih.gov Generally, many synthesized hydrazinecarboxamides exhibited IC50 values in the micromolar range, with some compounds showing inhibition comparable to or better than the standard drug rivastigmine (B141) against AChE. nih.govresearchgate.net

The inhibitory mechanism is believed to involve the non-covalent interaction of the benzohydrazide molecule within the active site of the cholinesterase enzymes, often near the catalytic triad (B1167595). nih.govmdpi.com The structural features of the benzohydrazide scaffold, including the nature and position of substituents on the benzene (B151609) ring, play a crucial role in determining the inhibitory potency and selectivity towards either AChE or BuChE. nih.govmdpi.com

Table 1: Cholinesterase Inhibition by Selected Benzohydrazide Derivatives

| Compound Class | Target Enzyme | IC50 Values (µM) | Selectivity | Reference |

|---|---|---|---|---|

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0–106.8 | Dual Inhibition | mdpi.com |

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | BuChE | 58.0–277.5 | Dual Inhibition | mdpi.com |

| N-Tridecyl-4-nitrobenzohydrazide derivative | BuChE | > AChE Inhibition | BChE Selective | nih.gov |

| General Benzohydrazide Carboxamides | AChE | 44–100 | AChE > BuChE | nih.gov |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing treatments for hyperpigmentation disorders. nih.gov The inhibitory potential of various phenolic compounds has been widely studied. Specifically, molecules containing a 3-hydroxy-4-methoxy phenyl group have been shown to be effective tyrosinase inhibitors. nih.gov

While direct studies on this compound are limited, research on structurally similar compounds provides valuable information. For instance, (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) was identified as a potent tyrosinase inhibitor with a lower IC50 value than the well-known inhibitor, kojic acid. nih.gov Kinetic and in silico docking studies suggest that such compounds can bind effectively to both the catalytic and allosteric sites of the tyrosinase enzyme. nih.govnih.gov The presence of a hydroxyl group on the benzene ring is often critical for this inhibitory activity. The introduction of a 3-hydroxy-4-methoxy group has been shown to enhance tyrosinase inhibition significantly. nih.gov

Urease Inhibition

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea. Its inhibition is a therapeutic target for managing infections caused by urease-producing bacteria, such as Helicobacter pylori. nih.gov Benzohydrazide and its derivatives have been investigated as potential urease inhibitors. researchgate.net

The structural features of this compound, specifically the presence of both hydroxyl and nitro groups, are relevant to its potential as a urease inhibitor. Studies on other substituted molecules have shown that analogs bearing a 2-hydroxy and a 5-nitro moiety on an aryl ring can act as active urease inhibitors. nih.gov These groups can form significant interactions, including hydrogen bonds and pi-pi stacking, with key amino acid residues in the active site of the urease enzyme. nih.gov For example, 3,4,5-trihydroxybenzohydrazones have demonstrated excellent urease inhibitory activity, with some derivatives showing competitive or mixed-type inhibition. researchgate.net

Table 2: Urease Inhibition by Structurally Relevant Compounds

| Compound Class/Derivative | IC50 (µM) | Standard | Standard IC50 (µM) | Reference |

|---|---|---|---|---|

| Benzofuran-based-thiazolidinone Analogues | 1.2 - 23.5 | Thiourea | 21.40 | nih.gov |

| 3,4,5-Trihydroxybenzohydrazones | (Varies, some < standard) | Thiourea | (Not specified in abstract) | researchgate.net |

In Vitro Antioxidant Properties and Mechanisms (e.g., Radical Scavenging, Metal Chelation)

Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in numerous diseases. The antioxidant potential of a compound can be exerted through various mechanisms, including scavenging free radicals and chelating pro-oxidant metal ions. nih.govceon.rs

Benzohydrazide derivatives have been evaluated for their antioxidant properties. The presence of a hydroxyl group on the aromatic ring, as in this compound, is a key structural feature for antioxidant activity. Phenolic compounds are well-known for their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical. nih.gov

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Profiles

The biological activity of benzohydrazide derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. nih.govresearchgate.net Structure-activity relationship (SAR) studies provide a framework for understanding these effects and for designing more potent and selective inhibitors. nih.govnih.gov

For cholinesterase inhibition , the length of the N-alkyl chain and the substitution pattern on the benzoyl moiety are critical. nih.govmdpi.com For instance, N-tridecyl derivatives have shown strong BuChE inhibition. nih.gov The position of substituents is also crucial; positional isomers of 4-substituted benzohydrazides were found to be more selective for AChE. nih.gov The presence of electron-withdrawing groups, such as a nitro group, can significantly modulate the inhibitory activity and selectivity. nih.govmdpi.com

In the context of urease inhibition , SAR studies have highlighted the importance of both electron-withdrawing groups (like -NO2 and -CF3) and groups capable of hydrogen bonding (like -OH). nih.gov An analog featuring a 2-hydroxy and 5-nitro substitution pattern was a potent urease inhibitor, suggesting that the combination of these functional groups in this compound is favorable for this activity. nih.gov The hydroxyl group can interact with the nickel ions in the urease active site, while the nitro group can form other stabilizing interactions.

For antioxidant activity , the phenolic hydroxyl group is the primary determinant. Its ability to donate a hydrogen atom is central to radical scavenging. The presence of an additional electron-withdrawing nitro group on the ring can influence the electronic properties of the phenol, potentially affecting its antioxidant capacity.

Mechanistic Insights into Selectivity and Potency (In Vitro)

Understanding the molecular interactions between an inhibitor and its target enzyme is fundamental to explaining its potency and selectivity. Molecular docking and kinetic studies are powerful tools for gaining these mechanistic insights. nih.govnih.gov

For cholinesterase inhibitors , selectivity between AChE and BuChE is often attributed to differences in the size and composition of their active site gorges. BuChE has a larger active site, which can accommodate bulkier ligands than AChE. nih.gov Docking studies of benzohydrazide derivatives suggest they bind non-covalently near the catalytic triad of the enzymes. nih.govmdpi.com The specific hydrogen bonds, hydrophobic interactions, and pi-pi stacking formed between the inhibitor and amino acid residues in the active site dictate its binding affinity (potency) and preference for one enzyme over the other (selectivity). mdpi.com

Regarding urease inhibition , docking studies on similar compounds revealed that the hydroxyl and nitro groups play specific roles. nih.gov The hydroxyl group may interact with the catalytic nickel ions, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with surrounding residues like Ala334 and Phe335, stabilizing the enzyme-inhibitor complex. nih.gov The mode of inhibition for related hydrazone compounds has been identified as competitive or mixed-type, indicating that they can bind to either the free enzyme or the enzyme-substrate complex. researchgate.net

Advanced Applications and Future Research Directions

Catalytic Applications of 3-Hydroxy-5-nitrobenzohydrazide Derivatives

Derivatives of this compound are emerging as versatile ligands in the field of catalysis, owing to their ability to form stable complexes with various transition metals. The presence of multiple coordination sites allows for the fine-tuning of the electronic and steric properties of the resulting catalysts.

The hydrazone derivatives of this compound, formed by condensation with aldehydes or ketones, are of particular interest. These derivatives can act as ligands for transition metal ions, creating complexes with significant catalytic activity. A notable example is the use of molybdenum(VI) complexes derived from the condensation of 2-hydroxy-5-nitrobenzaldehyde and benzhydrazide as catalysts in oxidation reactions. These complexes have demonstrated efficiency in the epoxidation of cyclooctene and the oxidation of linalool mdpi.comnih.govresearchgate.net. The catalytic performance is influenced by the coordination environment of the metal center, with studies showing that a water-coordinated mononuclear complex can exhibit superior catalytic properties mdpi.comnih.govresearchgate.net.

The general applicability of such catalytic systems is highlighted by the broader use of transition metal complexes with Schiff base ligands in various organic transformations. These transformations include oxidation of aminophenols and catechols, as well as the epoxidation of styrene nih.gov. The catalytic cycle often involves the formation of a complex-substrate aggregate, followed by an intramolecular electron transfer nih.gov. The specific substitution pattern of the this compound ligand is expected to influence the catalytic activity and selectivity of its metal complexes in these and other organic reactions.

The derivatives of this compound serve as multidentate ligands that can stabilize transition metals in various oxidation states, a key feature for catalytic applications. The coordination typically involves the nitrogen and oxygen atoms of the hydrazide and hydroxyl groups, leading to the formation of stable chelate rings. This chelation enhances the stability and catalytic efficiency of the metal center.

Transition metal complexes of hydrazone-based ligands have been successfully employed in a range of catalytic reactions, including cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. While direct studies on this compound derivatives in this context are limited, the known effectiveness of related Schiff base and hydrazone ligands in palladium-catalyzed cross-coupling reactions suggests a promising avenue for future research nih.govresearchgate.netresearchgate.netnih.govchemrxiv.org. The electronic properties of the nitro and hydroxyl groups on the aromatic ring of this compound can be expected to modulate the electron density at the metal center, thereby influencing the catalytic activity in processes such as oxidative addition and reductive elimination.

Table 1: Catalytic Applications of Related Hydrazone and Schiff Base Metal Complexes

| Catalyst/Ligand System | Organic Transformation | Reference |

| Molybdenum(VI) complexes with 2-hydroxy-5-nitrobenzaldehyde and benzhydrazide derivatives | Epoxidation of cyclooctene, Oxidation of linalool | mdpi.comnih.govresearchgate.net |

| Manganese(III) Schiff-base complexes | Aerobic oxidation of 2-aminophenol and 3,5-di-tert-butylcatechol, Oxidation of styrene | nih.gov |

| Chiral Cu(II) and Ni(II) salen complexes | Asymmetric α-amino acid C-α alkylation | nih.gov |

| Palladium complexes with Schiff base ligands | Suzuki-Miyaura and Sonogashira cross-coupling reactions | researchgate.net |

Applications in Materials Science and Engineering

The structural features of this compound derivatives make them attractive building blocks for the synthesis of novel functional materials with potential applications in materials science and engineering.

The ability of this compound derivatives to form extended hydrogen-bonded networks and to coordinate with metal ions makes them suitable for the construction of crystalline materials such as metal-organic frameworks (MOFs). While specific MOFs based on this ligand are yet to be reported, the synthesis of luminescent MOFs from related nitro-functionalized ligands has been demonstrated researchgate.net. The presence of the nitro group can influence the photoluminescence properties of the resulting materials.

Furthermore, hydrazone derivatives are recognized as an efficient class of crystalline materials for nonlinear optics (NLO) acs.org. The combination of donor (hydroxyl) and acceptor (nitro) groups within the molecular structure of this compound derivatives is a common design strategy for creating molecules with large second-order NLO responses. Research on monohydroxy-hydrazone-functionalized polymers has shown that these materials can exhibit stable NLO properties after poling and crosslinking northwestern.edu.

The potential for this compound derivatives in optoelectronic applications stems from their electronic properties and their ability to form organized assemblies. The previously mentioned molybdenum complexes derived from a similar ligand system have been investigated for their electrical properties, indicating their potential as semiconductor materials mdpi.comnih.govresearchgate.net. This suggests that coordination complexes of this compound could be explored for applications in electronic devices.

The formation of luminescent metal complexes is another promising avenue. While research on this specific ligand is nascent, studies on transition metal complexes of other Schiff base hydrazones have shown interesting photoluminescent behaviors connectjournals.com. The coordination of this compound derivatives to d10 metal ions or lanthanides could lead to the development of novel luminescent materials for applications in sensing, lighting, and displays.

Advanced Analytical Methodologies for Detection and Quantification

The development of sensitive and selective analytical methods for the detection and quantification of specific chemical compounds is crucial for various scientific and industrial applications. Derivatives of this compound have shown potential as analytical reagents.

A notable example is the use of 3-hydroxy-5-nitrobenzaldehyde-4-hydroxybenzoylhydrazone as a colorimetric sensor for the detection of copper(II) ions. This derivative forms a chelating complex with Cu(II), leading to a color change that can be detected spectrophotometrically. This sensor has a low detection limit and high selectivity for copper ions, even in the presence of other competing metal ions google.com.

For the quantification of this compound itself or its derivatives, chromatographic techniques are expected to be highly effective. High-performance liquid chromatography (HPLC) with UV detection is a common method for the analysis of aromatic and nitroaromatic compounds. The development of a specific HPLC-UV method would involve optimizing the mobile phase composition, column type, and detection wavelength to achieve good separation and sensitivity nih.govlew.ronih.govunich.itresearchgate.net.

Capillary electrophoresis (CE) techniques, such as micellar electrokinetic chromatography (MEKC), also offer a powerful tool for the separation of neutral and charged aromatic compounds. MEKC has been successfully applied to the separation of nitroaromatic explosives in complex matrices like seawater, demonstrating its potential for the analysis of nitro-containing hydrazides nih.govwikipedia.orgnih.govscispace.comdtic.mil.

Furthermore, electrochemical sensors could be developed for the detection of this compound. The electroactive nature of the nitro and hydroxyl groups, as well as the hydrazide moiety, could be exploited for sensitive electrochemical detection using modified electrodes nih.govrsc.orgresearchgate.netnih.gov.

Table 2: Potential Analytical Methodologies for this compound

| Analytical Technique | Principle | Potential Application | Reference for Related Compounds |

| Colorimetric Sensing | Formation of a colored complex with a target analyte. | Detection of specific metal ions (e.g., Cu(II)). | google.com |

| HPLC-UV | Separation based on differential partitioning between a stationary and mobile phase, with UV detection. | Quantification in various matrices. | nih.govlew.ronih.govunich.itresearchgate.net |

| Micellar Electrokinetic Chromatography (MEKC) | Separation based on differential partitioning between micelles and an aqueous buffer in a capillary under an electric field. | High-resolution separation of neutral and charged analytes. | nih.govwikipedia.orgnih.govscispace.comdtic.mil |

| Electrochemical Sensing | Measurement of current or potential changes resulting from the electrochemical reaction of the analyte at an electrode surface. | Sensitive detection in various samples. | nih.govrsc.orgresearchgate.netnih.gov |

Prospects in Chemical Biology and Drug Discovery Research (Non-Clinical Focus)

The inherent functionalities of this compound make it a versatile scaffold for the development of novel chemical tools and potential therapeutic leads in a non-clinical research context. Its hydrazide moiety can readily react with aldehydes and ketones to form stable hydrazone linkages, providing a straightforward method for bioconjugation or for generating libraries of derivatives with diverse biological activities.

One of the most promising areas of investigation for benzohydrazide (B10538) derivatives is in the field of enzyme inhibition. nih.gov The core structure is a common feature in many enzyme inhibitors, and derivatives have shown activity against a range of enzymes, including tyrosinase and urease. nih.gov For instance, various benzoyl hydrazone compounds have been synthesized and evaluated for their antioxidant and enzyme inhibition activities, with some exhibiting potent inhibition of anticholinesterase and tyrosinase enzymes. nih.gov The mechanism of inhibition is often related to the chelation of metal ions in the enzyme's active site, a role for which the hydrazide group is well-suited.

The potential for this compound and its derivatives as enzyme inhibitors is significant. The hydroxyl and nitro groups can influence the electronic properties of the molecule and participate in hydrogen bonding interactions within an enzyme's active site, potentially enhancing binding affinity and selectivity. The table below illustrates hypothetical data on the enzyme inhibitory activity of this compound derivatives against selected enzymes, based on findings for analogous compounds.

| Derivative of this compound | Target Enzyme | IC50 (µM) | Inhibition Type |

| N'-(phenyl)methylene-3-hydroxy-5-nitrobenzohydrazide | Tyrosinase | 15.2 | Competitive |

| N'-(pyridin-4-yl)methylene-3-hydroxy-5-nitrobenzohydrazide | Urease | 22.5 | Non-competitive |

| N'-(1H-indol-3-yl)methylene-3-hydroxy-5-nitrobenzohydrazide | Carbonic Anhydrase II | 8.7 | Uncompetitive |

This table presents hypothetical data for illustrative purposes based on the activities of similar benzohydrazide compounds.